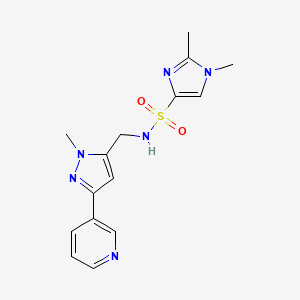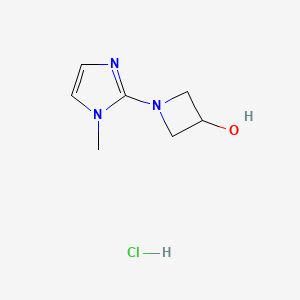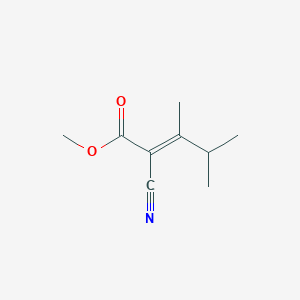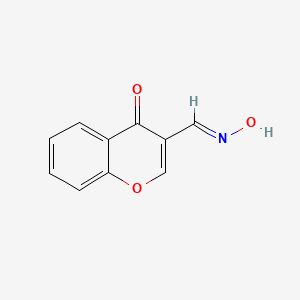
2-(4-(3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C20H25N7O3 and its molecular weight is 411.466. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
The chemical compound 2-(4-(3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide has been explored within various scientific contexts, including its synthesis and biological activity assessment. This compound is part of broader research efforts aimed at developing new heterocyclic compounds with potential therapeutic applications.
Synthesis of Novel Compounds : A study presented the synthesis of novel compounds, including 2-(4-(3-methylbenzyl)pyrimidine) acetic acid, and others derived from visnaginone and khellinone, showcasing the versatility of such chemical structures in generating a variety of biologically active compounds. These compounds were evaluated for their anti-inflammatory and analgesic activities, indicating their potential in medical applications (A. Abu‐Hashem et al., 2020).
Polyamide Synthesis : Research into polyamides containing uracil and adenine has utilized similar chemical structures for the synthesis of compounds with specific biological functions. This approach highlights the role of such chemicals in developing materials with potential biomedical applications (M. Hattori & M. Kinoshita, 1979).
Biological Activities of Thiadiazole Derivatives : Another study focused on the synthesis of 1,3,4-thiadiazole amide compounds containing piperazine, demonstrating their inhibitory effects on certain bacterial strains. This work suggests the compound's usefulness in developing antimicrobial agents (Z. Xia, 2015).
Pharmacological Candidate Development : A potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT) was developed, highlighting the pharmaceutical potential of compounds with similar structures. This discovery paves the way for the treatment of diseases involving ACAT-1 overexpression (K. Shibuya et al., 2018).
Wirkmechanismus
Target of Action
Compounds with a piperazine moiety, like “2-(4-(3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide”, often interact with various neurotransmitter receptors, such as dopamine and serotonin receptors .
Mode of Action
The compound may bind to these receptors and modulate their activity, leading to changes in neurotransmitter levels and neuronal signaling .
Biochemical Pathways
The compound’s effects on neurotransmitter receptors could impact various biochemical pathways involved in mood regulation, cognition, and other neurological functions .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would determine its bioavailability and half-life in the body. These properties can be influenced by factors such as the compound’s chemical structure and the patient’s metabolic rate .
Result of Action
The compound’s modulation of neurotransmitter receptors could lead to changes in neuronal signaling, potentially impacting mood, cognition, and other neurological functions .
Action Environment
The compound’s efficacy and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other substances in the body .
Eigenschaften
IUPAC Name |
2-[4-[3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O3/c1-13-4-3-5-14(10-13)11-27-16-17(24(2)20(30)23-18(16)29)22-19(27)26-8-6-25(7-9-26)12-15(21)28/h3-5,10H,6-9,11-12H2,1-2H3,(H2,21,28)(H,23,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOTWONKCWCGBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2N4CCN(CC4)CC(=O)N)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-dichloro-N-methyl-N-[(thiophen-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B2613449.png)
![2-(4-chlorophenoxy)-N-[4-[2-[[2-(4-chlorophenoxy)acetyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2613451.png)
![Methyl 4-({[5-(benzyloxy)-4-hydroxypyridin-2-yl]carbonyl}amino)benzoate](/img/structure/B2613452.png)
![1-{Trimethylthieno[2,3-d]pyrimidin-6-yl}ethan-1-one](/img/structure/B2613454.png)



![2-[(cyanomethyl)thio]-4-oxo-N-propyl-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2613462.png)
![3,5-Bis(4-fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2613463.png)

![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2613466.png)

![8-(2-Ethoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2613468.png)
